4-Bromo-5-chloro-2-nitrobenzaldehyde Exhibits >2-Fold Selective Cytotoxicity Toward Tongue Squamous Cell Carcinoma vs. Normal Fibroblasts
In a comparative in vitro cytotoxicity evaluation, 4-bromo-5-chloro-2-nitrobenzaldehyde demonstrated differential growth inhibition between cancerous and normal oral cell lines . This selectivity pattern may inform procurement decisions when screening halogenated benzaldehyde libraries for anticancer lead identification.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | TSCC: 446.68 µg/mL (72 h); NGF: 977.24 µg/mL (72 h) |
| Comparator Or Baseline | NGF (normal gingival fibroblast) as baseline control |
| Quantified Difference | 2.19-fold higher IC₅₀ in normal fibroblasts vs. cancer cells (selectivity ratio: 977.24 / 446.68 = 2.19) |
| Conditions | Tongue squamous cell carcinoma (TSCC) cell line; normal gingival fibroblast (NGF) cell line; 72-hour exposure |
Why This Matters
The >2-fold selectivity window between cancerous and normal cells provides a quantitative benchmark for prioritizing this compound over uncharacterized analogs in anticancer screening cascades.
